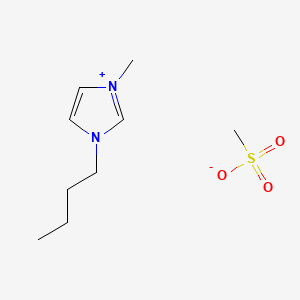

1-Butyl-3-methylimidazolium methanesulfonate

Descripción general

Descripción

1-Butyl-3-methylimidazolium methanesulfonate is an ionic liquid with the chemical formula C9H18N2O3S. It is known for its low volatility, high thermal stability, and chemical stability. These properties make it a versatile compound with various applications in scientific research and industry .

Métodos De Preparación

1-Butyl-3-methylimidazolium methanesulfonate can be synthesized through the reaction of 1-butyl-3-methylimidazole with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of large-scale reactors and purification processes to obtain the desired product .

Análisis De Reacciones Químicas

1-Butyl-3-methylimidazolium methanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are more prevalent, where the methanesulfonate group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Aplicaciones Científicas De Investigación

Catalysis

Role as a Catalyst:

BMIM MeSO3 has been effectively utilized as a catalyst in the synthesis of various organic compounds, including amines, esters, and alcohols. Its ability to facilitate reactions while maintaining high selectivity and yield makes it valuable in organic synthesis .

Case Study: Synthesis of Amines

In a study investigating the synthesis of amines, BMIM MeSO3 was employed as a solvent and catalyst. The reaction demonstrated high efficiency with minimal by-products, showcasing the ionic liquid's potential in green chemistry applications .

Electrochemistry

Use in Electrochemical Reactions:

BMIM MeSO3 serves as an effective solvent for electrochemical reactions, particularly in the oxidation of alcohols. Its unique properties enhance the conductivity and stability of electrochemical systems, making it suitable for energy storage applications .

Data Table: Electrochemical Properties of BMIM MeSO3

| Property | Value |

|---|---|

| Conductivity | High |

| Solvent Type | Polar aprotic |

| Electrochemical Window | Wide |

Case Study: Lithium-Ion Batteries

Research has shown that incorporating BMIM MeSO3 into lithium-ion battery systems improves ionic conductivity and overall battery performance. The ionic liquid's properties contribute to better charge/discharge cycles compared to conventional electrolytes .

Biochemistry

Solvent for Biomolecules:

In biochemistry, BMIM MeSO3 has been used as a solvent for the extraction of proteins, nucleic acids, and other biomolecules. Its ability to dissolve a wide range of biological materials makes it an excellent candidate for biotechnological applications .

Case Study: Protein Extraction

A study demonstrated that using BMIM MeSO3 for protein extraction resulted in higher yields compared to traditional methods. The ionic liquid's unique solvation properties facilitated better protein solubility and stability during extraction processes .

Environmental Applications

CO2 Capture:

BMIM MeSO3 has been explored for its potential in carbon dioxide capture due to its favorable thermophysical properties. Its ability to selectively absorb CO2 makes it a promising candidate for mitigating climate change impacts .

Data Table: CO2 Absorption Characteristics

| Characteristic | Value |

|---|---|

| Absorption Capacity | High |

| Selectivity for CO2 | Excellent |

| Regeneration Capability | Good |

Mecanismo De Acción

The mechanism of action of 1-Butyl-3-methylimidazolium methanesulfonate involves its ability to dissolve and interact with various substances. Its ionic nature allows it to disrupt molecular interactions, making it an effective solvent and catalyst. The compound’s molecular targets and pathways depend on the specific application and the substances it interacts with .

Comparación Con Compuestos Similares

1-Butyl-3-methylimidazolium methanesulfonate is unique compared to other similar compounds due to its specific combination of properties. Similar compounds include:

- 1-Butyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium acetate

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-3-methylimidazolium hexafluorophosphate These compounds share some properties with this compound but differ in their specific applications and reactivity .

Actividad Biológica

1-Butyl-3-methylimidazolium methanesulfonate ([C4mim][CH3SO3]) is an ionic liquid (IL) that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and cytotoxic properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

This compound is synthesized through a metathesis reaction involving 1-butyl-3-methylimidazolium bromide and sodium methanesulfonate. The process includes stirring the reactants in methanol, followed by solvent extraction to purify the product. The yield of this synthesis process is reported to be around 78% . Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are typically employed to confirm the structure of the synthesized ionic liquid.

The antimicrobial properties of [C4mim][CH3SO3] are attributed to its amphiphilic nature, allowing it to interact effectively with cellular membranes. This interaction can disrupt membrane integrity, leading to cell lysis. Studies have shown that imidazolium-based ionic liquids exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific interactions with bacterial membranes alter their zeta potential, which can compromise cellular functions .

Case Studies

- In Vitro Studies : A study evaluated the in vitro antibacterial activity of a series of ionic liquids, including [C4mim][CH3SO3]. It was found that this IL exhibited notable inhibition against various pathogenic strains, highlighting its potential as an alternative to traditional antibiotics .

- Comparative Analysis : In a comparative study involving multiple ionic liquids, [C4mim][CH3SO3] was shown to have superior antibacterial effects when tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of [C4mim][CH3SO3] have been investigated using various mammalian cell lines. In vitro assays demonstrated that exposure to this ionic liquid can induce oxidative stress and apoptosis in human liver cancer cells (HepG2). The effective concentration (EC50) for inducing cytotoxicity was reported at approximately 439.46 μM after 24 hours of exposure .

Mechanistic Insights

The mechanism underlying the cytotoxic effects involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. This pathway highlights the potential risks associated with the use of imidazolium-based ionic liquids in therapeutic applications .

Environmental Considerations

Despite their promising biological activities, concerns regarding the environmental persistence and toxicity of ionic liquids like [C4mim][CH3SO3] have been raised. Studies indicate that these compounds can be slow to degrade in natural environments, potentially leading to bioaccumulation and adverse ecological impacts .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CH4O3S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHVBRXUKOGSBC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047912 | |

| Record name | 1-Butyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342789-81-5 | |

| Record name | 1-Butyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.